4-(Diethylamino)-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile
Overview
Description
4-(Diethylamino)-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile, also known as 4-(DEAP)-2-phenylpyrimidine-5-carbonitrile, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound has a unique structure and is composed of a five-membered heterocyclic ring system with a nitrogen atom at the center. The compound is of interest due to its potential applications in drug design, chemical synthesis, and biochemistry.
Scientific Research Applications
Antibacterial Activity
4-Amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, closely related to the specified compound, have been synthesized and evaluated for antibacterial activity. These derivatives were created through a one-pot, three-component reaction, indicating potential applications in developing antibacterial agents (Rostamizadeh et al., 2013).
Synthesis of Novel Compounds
Research has focused on synthesizing new compounds from similar pyrimidine-5-carbonitrile derivatives. For example, efforts to create thienopyrimidines and oxadiazolylthienopyrimidines from these compounds have been documented, suggesting its use as a precursor in synthesizing diverse chemical structures (Moneam et al., 2003).
Non-linear Optical Properties
A study on 4-(4'-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile, which is structurally similar, was conducted due to its non-linear optical properties. This research provides insights into potential applications in photonics and optoelectronics (Palani et al., 2004).
Potential Antimicrobial Agents
Studies have synthesized novel pyrimidine-5-carbonitriles, akin to the specified chemical, to test as potential antimicrobial agents. This suggests its role in pharmaceutical research for developing new antimicrobial drugs (Al-Abdullah et al., 2011).
Crystallographic Studies
The crystal structure of compounds similar to the specified chemical has been analyzed for understanding its structural properties. Such studies are significant in materials science for designing materials with specific properties (Gionda et al., 2018).
properties
IUPAC Name |
4-(diethylamino)-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-4-26(5-2)22-19(15-23)20(16-11-13-18(27-3)14-12-16)24-21(25-22)17-9-7-6-8-10-17/h6-14H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERUWOIRTHXSHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153987 | |
Record name | 4-(Diethylamino)-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
338395-08-7 | |
Record name | 4-(Diethylamino)-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338395-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Diethylamino)-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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